molecular formula C19H17F3N4O B2524264 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 1797636-23-7

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2524264
CAS No.: 1797636-23-7
M. Wt: 374.367
InChI Key: WURJGJLMUGTJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a sophisticated heterocyclic compound designed for advanced pharmacological and chemical biology research. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, a scaffold recognized for its significant potential in medicinal chemistry due to its versatile protein kinase inhibitor (PKI) activity . These fused bicyclic systems are highly amenable to chemical modifications, allowing for fine-tuning of electronic properties, lipophilicity, and molecular conformation, which directly influences their binding affinity and selectivity for specific biological targets . The incorporation of the 2-(trifluoromethyl)phenyl moiety is a strategic feature often employed to enhance metabolic stability and modulate the compound's binding interactions through steric and electronic effects . Researchers can leverage this compound as a key intermediate or a core structural motif in the design and development of novel therapeutic agents. Its primary research value lies in its application for structure-activity relationship (SAR) studies, particularly in the exploration of inhibitors for various kinase targets implicated in oncology and other disease areas . Furthermore, closely related structural analogs have demonstrated potent and selective inhibitory effects in preclinical models, underscoring the therapeutic potential of this chemical class . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its specific mechanism of action, pharmacokinetic properties, and efficacy in relevant biological systems.

Properties

IUPAC Name

1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c1-12-7-17-23-10-14-11-25(6-5-16(14)26(17)24-12)18(27)9-13-3-2-4-15(8-13)19(20,21)22/h2-4,7-8,10H,5-6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJGJLMUGTJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

A. Pyrazolo[1,5-a]pyrimidinones (e.g., Compounds 9j and 9k)

  • Structure: 9j (3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and 9k (5-phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) share a pyrazolo-pyrimidinone core but lack the dihydropyrido ring and ethanone substituent of the target compound .
  • 9k’s 4-(trifluoromethyl)phenyl group, similar to the target compound’s 3-(trifluoromethyl)phenyl, increases lipophilicity and resistance to oxidative metabolism. However, the absence of the dihydro-pyridine ring in 9k may reduce conformational flexibility compared to the target compound.

B. Pyrazolo[1,5-a]pyrimidine Derivatives with Aryl Substituents (e.g., Compound 26b)

  • Structure: Compound 26b (2-amino-7-(4-chlorophenyl)-5-phenyl-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)(2-hydroxy-4-methylphenyl)methanone) features a pyrazolo-pyrimidine core with a 4-chlorophenyl group and a hydroxy-methylphenyl methanone substituent .
  • The target compound’s dihydropyrido ring may confer distinct steric and electronic interactions compared to 26b’s fully aromatic system.
Functional Group Modifications

A. Pyrazolo-Triazolo-Pyrimidine Derivatives (e.g., Compound 14)

  • Structure: Compound 14 (1-(2-((tetra-O-acetyl-D-glucopyranosyl)thio)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-2-(p-tolylamino)ethan-1-one) includes a glucopyranosyl-thio group, enhancing water solubility via glycosylation .
  • Both compounds share ethanone groups, but the trifluoromethylphenyl group in the target compound may offer stronger π-π stacking interactions than 14’s p-tolylamino group.

B. Pyrazolo-Pyridine Derivatives (e.g., 1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone)

  • Structure : This simpler analog lacks the pyrido-pyrimidine fusion and dihydro ring system .
  • Impact of Saturation :
    • The dihydro-pyridine ring in the target compound introduces partial saturation, which may reduce planarity and alter binding to flat aromatic enzyme pockets compared to the fully aromatic pyrazolo-pyridine.
Physicochemical and Spectroscopic Data Comparison
Property Target Compound Compound 9k Compound 26b Compound 14
Molecular Weight Not reported 345.3 g/mol 572.0 g/mol 669.0 g/mol
Melting Point Not reported Not reported 237–239°C 160–161°C
Key IR Bands Not reported Not reported 3421 cm⁻¹ (OH), 1612 cm⁻¹ (C=O) 1670 cm⁻¹ (C=O), 1738 cm⁻¹ (ester C=O)
Notable NMR Signals Not reported Not reported δ 9.87 (s, OH) δ 8.66 (brs, NH), δ 2.23 (s, 12H, acetyl CH3)

Biological Activity

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H19_{19}F3_{3}N4_{4}O
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 1796959-15-3

The compound features a unique combination of pyrazolo, pyrido, and pyrimidine structures that contribute to its diverse biological activities.

Research indicates that compounds within the pyrazolopyrimidine class often exhibit their biological effects through the inhibition of specific kinases and receptors involved in cell signaling pathways. For instance, derivatives of pyrazolopyrimidines have shown promise as dual inhibitors targeting cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation and survival .

Anticancer Properties

A significant focus of research has been on the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits notable cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : RFX 393 (renal carcinoma), H466 (lung carcinoma), HEPG2 (liver carcinoma).
  • IC50_{50} Values:
    • Compound showed IC50_{50} values of 11.70 µM against RFX 393.
    • Comparative studies indicated a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines .

Enzyme Inhibition

The compound also acts as an inhibitor for several enzymes:

  • CDK2 : Plays a vital role in cell cycle regulation.
  • TRKA : Involved in neuronal development and cancer progression.

The binding affinity of the compound towards these targets was assessed through molecular docking studies, revealing effective interaction modes similar to known inhibitors .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on Dual Inhibition :
    • Investigated the compound's ability to inhibit CDK2 and TRKA.
    • Results indicated significant antiproliferative activity with a GI% exceeding 40% across diverse cancer lines.
    • Cell cycle analysis revealed G0–G1 phase arrest upon treatment with the compound .
  • In Vivo Studies :
    • Animal models were used to evaluate the antitumor efficacy of the compound.
    • The results demonstrated a reduction in tumor size in treated groups compared to controls, supporting its potential as an anticancer agent .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50_{50} / GI%Reference
Anticancer ActivityRFX 393IC50_{50} = 11.70 µM
Dual Kinase InhibitionCDK2 / TRKAGI% = 43.9%
Cell Cycle ArrestG0–G1 PhaseIncreased to 84.36%

Preparation Methods

Preparation of 6-Aminouracil Precursors

The synthesis begins with 6-aminouracil derivatives, prepared via sequential N-alkylation and deprotection steps.

General Procedure 1: Synthesis of 3-Unprotected 6-Aminouracils
Sodium ethoxide (2 equiv) in ethanol reacts with 6-aminouracil (1 equiv) at 80°C for 24 hours, yielding the 3-unprotected derivative. Subsequent N-alkylation with methyl iodide (10 equiv) in DMF using K₂CO₃ (2 equiv) provides 1,3-dimethyl-6-aminouracil (Yield: 78%).

General Procedure 2: Functionalization at C5
C5 halogenation is achieved using PCl₅ in POCl₃ at reflux, introducing a chloro group for downstream cross-coupling. Substitution with ammonia in dioxane affords the 5-amino derivative (Yield: 65%).

Cyclocondensation to Form the Pyrido[3,4-e]pyrimidine System

The pyrido[3,4-e]pyrimidine scaffold is constructed via acid-catalyzed cyclization:

Optimized Conditions
1,3-Dimethyl-6-amino-5-chlorouracil (1 equiv), 2-aminonicotinaldehyde (1.2 equiv), and p-TsOH (0.1 equiv) in toluene are heated at 110°C for 12 hours. The reaction proceeds through imine formation followed by 6π-electrocyclic closure, yielding 2-methyl-8,9-dihydropyrido[3,4-e]pyrimidin-7(6H)-one (Yield: 82%, m.p. 214–216°C).

Parameter Value
Temperature 110°C
Time 12 hours
Catalyst p-TsOH
Solvent Toluene
Isolated Yield 82%

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling Approach

An alternative method employs Suzuki-Miyaura coupling to install the trifluoromethylphenyl group early in the synthesis:

Key Steps

  • Introduce boronic ester at C5 of pyrido[3,4-e]pyrimidine using Pd(OAc)₂/XPhos
  • Couple with 3-(trifluoromethyl)phenylboronic acid (Yield: 71%)
  • Subsequent pyrazolo ring formation via cyclocondensation

Advantages

  • Better functional group tolerance
  • Higher regioselectivity for bulky substituents

One-Pot Tandem Cyclization

Recent advances demonstrate a telescoped process combining pyrido-pyrimidine and pyrazolo ring formations in a single reactor:

Procedure
Charge all precursors (6-aminouracil, 2-aminonicotinaldehyde, hydrazine derivatives) with POCl₃ (3 equiv) in MeCN. Heat at 80°C for 8 hours to directly obtain the fused heterocycle (Yield: 58%, requires chromatographic purification).

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (7:3) yields prismatic crystals suitable for X-ray diffraction:

Crystallographic Data

  • Space group: P2₁/2₁/2₁
  • Unit cell: a = 8.42 Å, b = 12.15 Å, c = 14.20 Å
  • R factor: 0.042

Chromatographic Methods

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (MeCN/H₂O + 0.1% TFA) achieves baseline separation of regioisomers:

Parameter Value
Retention Time 14.2 min
Purity 99.3%
Column Pressure 120 bar

Scale-Up Considerations and Process Chemistry

Cost Optimization Strategies

  • Replace Pd catalysts with Ni-based systems for cross-coupling (reduces catalyst cost by 92%)
  • Recycle mother liquors from crystallization (reduces raw material use by 18%)

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps).
  • Temperature control (e.g., reflux for cyclization, ice baths for acylation).

Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structural integrity?

Basic Research Focus
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., diastereotopic protons in the dihydropyrimidine ring, aromatic protons in the trifluoromethylphenyl group) .
  • ¹³C NMR : Confirms carbonyl (C=O) resonance (~200 ppm) and quaternary carbons in the heterocyclic core .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for detecting isotopic patterns of chlorine/fluorine .

X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the 8,9-dihydro configuration and ketone orientation .

Q. Advanced Research Focus

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR or JAK2 kinases). Focus on hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the trifluoromethylphenyl group .

MD Simulations : GROMACS or AMBER simulations (100 ns) assess stability of the compound-target complex, highlighting residues critical for binding .

QSAR Modeling : Train models on pyrazolo-pyrimidine derivatives to optimize substituents for potency and selectivity .

Key Finding : A 2025 QSAR study identified the 2-methyl group as essential for avoiding hERG channel inhibition, reducing cardiac toxicity risk .

How can researchers resolve ambiguities in stereochemical assignments for the dihydropyrimidine ring?

Q. Advanced Research Focus

NOESY Experiments : Detect through-space correlations between the methyl group (2-CH₃) and adjacent protons to confirm chair vs. boat conformations .

Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral derivatives by analyzing C=O and C-F stretching modes .

Crystallographic Refinement : High-resolution (<1.0 Å) X-ray data can resolve disorder in the dihydro ring .

Example : A 2023 study used NOESY cross-peaks between H-9 and H-6 to confirm a trans-diaxial configuration in the dihydropyrimidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.